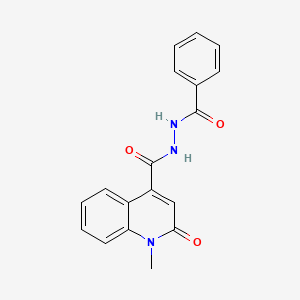
5-(3,5-dimethylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,5-dimethylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic organic compound that has attracted significant attention in scientific research due to its diverse applications in various fields. It is commonly known as DPPN and is a yellow crystalline powder. DPPN has been found to exhibit remarkable properties such as high thermal stability, fluorescence, and photochromic behavior.
Mécanisme D'action
The mechanism of action of DPPN is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. DPPN has been found to interact with DNA and induce DNA damage, which leads to cell cycle arrest and apoptosis. It has also been suggested that DPPN may inhibit the activity of enzymes such as topoisomerase II, which are essential for DNA replication and cell division.
Biochemical and Physiological Effects:
DPPN has been found to exhibit low toxicity in vitro and in vivo studies. It has been shown to have a low inhibitory effect on the growth of normal human fibroblast cells, indicating its potential as a selective anticancer agent. DPPN has also been found to exhibit antioxidant activity, which may be useful in the prevention of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DPPN is its high thermal stability, which makes it suitable for use in high-temperature applications. DPPN also exhibits strong fluorescence properties, which make it useful as a fluorescent probe for the detection of metal ions. However, one of the limitations of DPPN is its low solubility in water, which may limit its use in certain applications.
Orientations Futures
For research include the synthesis of DPPN derivatives with improved properties and the investigation of its potential as a photosensitizer for photodynamic therapy in cancer treatment.
Méthodes De Synthèse
The synthesis of DPPN involves the reaction of 3,5-dimethylphenyl hydrazine and 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form DPPN. The purity of the synthesized DPPN can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
DPPN has been extensively studied for its potential applications in various fields such as optoelectronics, materials science, and medicinal chemistry. In optoelectronics, DPPN has been used as a fluorescent probe for the detection of metal ions. In materials science, DPPN has been incorporated into polymers to enhance their thermal stability and fluorescence properties. In medicinal chemistry, DPPN has been investigated for its potential as an anticancer agent.
Propriétés
IUPAC Name |
5-(3,5-dimethylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-10-7-11(2)9-13(8-10)16-17-15(18-22-16)12-3-5-14(6-4-12)19(20)21/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPBGRBOHQTMTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B5754381.png)
![1-[2-(2-tert-butyl-5-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5754386.png)


![4-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine](/img/structure/B5754407.png)
![4-[(4-ethoxybenzyl)amino]phenol](/img/structure/B5754409.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(2-naphthyloxy)acetamide](/img/structure/B5754421.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B5754454.png)

![2-[(2-methyl-2-propen-1-yl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5754463.png)
